Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-amino-5-bromophenylamino)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate involves its interaction with specific molecular targets. The amino and bromophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylamino)ethylcarbamate
- Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
Uniqueness
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .
Properties
Molecular Formula |
C13H20BrN3O2 |
---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-amino-5-bromoanilino)ethyl]carbamate |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-8-9(14)4-5-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |
InChI Key |
IOWVNWZRIQAUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.